Molecular Weight Advantage: Ligand Efficiency Optimization versus Bulky Diarylmethyl Analogs
The target compound possesses a molecular weight (MW) of 272.33 g/mol , positioning it between the core pyrazolo[1,5-a]pyridin-5-amine scaffold (MW 133.15) and larger comparators such as 1-benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (MW 342.4 g/mol) . This 70 g/mol reduction relative to the benzhydryl analog provides a measurable advantage in ligand efficiency (LE), defined as binding energy per heavy atom or per unit of MW, which is critical for fragment-based screening libraries where MW < 300 is a standard cutoff [1]. The lower MW also improves the likelihood of CNS penetration based on established MW thresholds (typically < 400) [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 272.33 |
| Comparator Or Baseline | 1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea: 342.4; 1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea: 286.71 |
| Quantified Difference | 70.07 g/mol lower than benzhydryl analog; 14.38 g/mol lower than 2-chlorophenyl analog |
| Conditions | Exact mass and MW values sourced from Chemsrc CAS database entries for each compound [REFS-1, REFS-2] |
Why This Matters
Lower MW within a chemical series correlates with superior ligand efficiency metrics, which directly influences hit-to-lead prioritization in fragment-based and high-throughput screening procurement.
- [1] SwissADME. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. Available at: http://www.swissadme.ch/ View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
